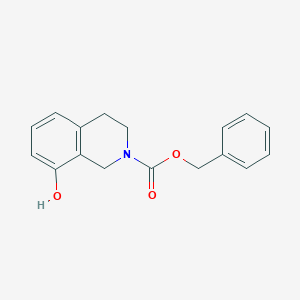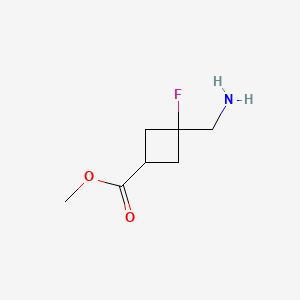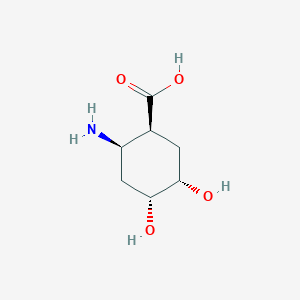![molecular formula C9H8N2O2 B13508581 5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid: is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound features a benzene ring fused to an imidazole ring, with a carboxylic acid group at the 7th position and a methyl group at the 5th position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach Synthesis: This involves the oxidative cyclization of o-nitroaniline derivatives.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazoline derivatives under oxidative conditions.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald Synthesis: This method involves the cyclization of N-aryl amidines.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic conditions.
Industrial Production Methods: Industrial production of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves large-scale synthesis using the Debus-Radziszewski method due to its simplicity and high yield .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biology:
Antimicrobial Agents: The compound and its derivatives exhibit significant antimicrobial activity.
Anticancer Agents: Some derivatives have shown potential as anticancer agents.
Medicine:
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents, including antihypertensive and antiviral drugs.
Industry:
Mecanismo De Acción
The mechanism of action of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function.
Comparación Con Compuestos Similares
1H-1,3-benzodiazole-7-carboxylic acid: Lacks the methyl group at the 5th position.
5-methyl-1H-1,3-benzodiazole-4-carboxylic acid: The carboxylic acid group is at the 4th position instead of the 7th.
2-ethoxy-1H-1,3-benzodiazole-7-carboxylic acid: Contains an ethoxy group at the 2nd position.
Uniqueness:
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid: is unique due to the presence of both a methyl group at the 5th position and a carboxylic acid group at the 7th position, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
6-methyl-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |
Clave InChI |
FLCUXHCHDAJZLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride](/img/structure/B13508506.png)


![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)



![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)

![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)


